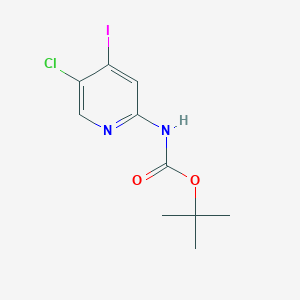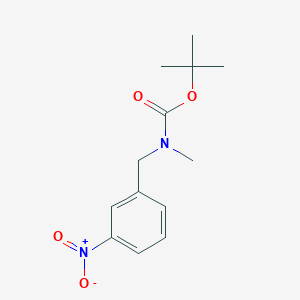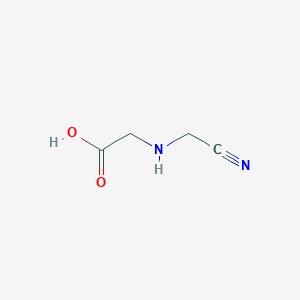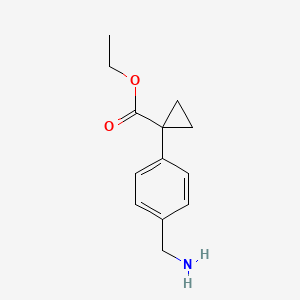
3-Bromo-4-isoxazolemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromo-1,2-oxazol-4-yl)methanol is a heterocyclic compound that contains a five-membered ring with one nitrogen and one oxygen atom. The presence of a bromine atom and a hydroxymethyl group makes this compound particularly interesting for various chemical reactions and applications. It is often used as an intermediate in the synthesis of more complex molecules due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-1,2-oxazol-4-yl)methanol typically involves the bromination of 1,2-oxazole derivatives. One common method is the reaction of 1,2-oxazole with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent over-bromination.
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. This reaction is often carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the brominated product.
Industrial Production Methods
Industrial production of (3-bromo-1,2-oxazol-4-yl)methanol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(3-bromo-1,2-oxazol-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: The major products include (3-bromo-1,2-oxazol-4-yl)aldehyde and (3-bromo-1,2-oxazol-4-yl)carboxylic acid.
Reduction: The major product is (1,2-oxazol-4-yl)methanol.
Substitution: The major products depend on the nucleophile used, such as (3-azido-1,2-oxazol-4-yl)methanol or (3-methoxy-1,2-oxazol-4-yl)methanol.
科学研究应用
(3-bromo-1,2-oxazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (3-bromo-1,2-oxazol-4-yl)methanol involves its interaction with various molecular targets. The bromine atom and the hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence biological pathways.
相似化合物的比较
Similar Compounds
- (3-bromo-5-(hydroxymethyl)-1,2-oxazol-4-yl)methanol
- (2-bromo-1,3-oxazol-4-yl)methanol
- (4-bromo-3-methoxy-1,2-oxazol-5-yl)methanol
Uniqueness
(3-bromo-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the 3-position and the hydroxymethyl group at the 4-position allows for selective functionalization and derivatization, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
111303-37-8 |
|---|---|
分子式 |
C4H4BrNO2 |
分子量 |
177.98 g/mol |
IUPAC 名称 |
(3-bromo-1,2-oxazol-4-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-4-3(1-7)2-8-6-4/h2,7H,1H2 |
InChI 键 |
DWWKSWUMQHEBMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=NO1)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


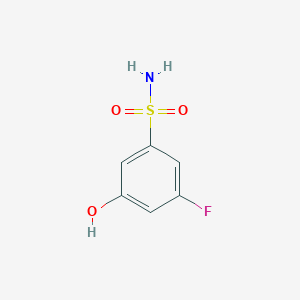
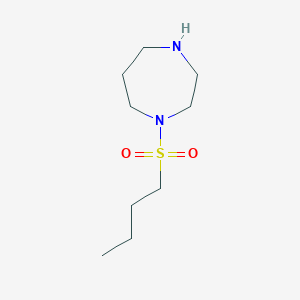
![2-[4-(Hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13509505.png)
![2,2,2-Trifluoro-1-{6-oxa-1-azaspiro[3.4]octan-1-yl}ethan-1-one](/img/structure/B13509525.png)
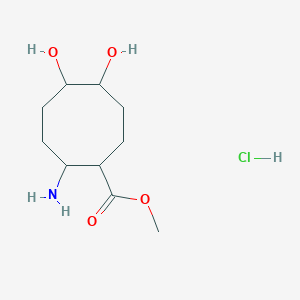
![2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride](/img/structure/B13509532.png)
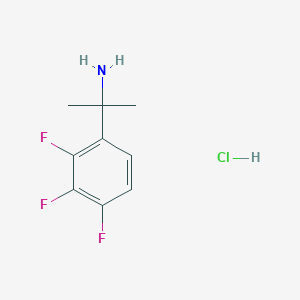

![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)
